Cas no 94191-11-4 (3-chloro-Thieno[3,2-b]pyridine)
![3-chloro-Thieno[3,2-b]pyridine structure](https://ja.kuujia.com/scimg/cas/94191-11-4x500.png)
3-chloro-Thieno[3,2-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 3-chloro-Thieno[3,2-b]pyridine
- 3-Chlorothieno[3,2-b]pyridine
- ISCOVTFIOYCBDB-UHFFFAOYSA-N
- SCHEMBL3970053
- 94191-11-4
- EN300-7645641
-
- インチ: InChI=1S/C7H4ClNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H
- InChIKey: ISCOVTFIOYCBDB-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C(=CS2)Cl)N=C1
計算された属性
- 精确分子量: 168.9752980g/mol
- 同位素质量: 168.9752980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 131
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- XLogP3: 2.6
3-chloro-Thieno[3,2-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029183634-10g |
3-Chlorothieno[3,2-b]pyridine |
94191-11-4 | 97% | 10g |
$2130.60 | 2023-08-31 | |
Alichem | A029183634-25g |
3-Chlorothieno[3,2-b]pyridine |
94191-11-4 | 97% | 25g |
$3517.50 | 2023-08-31 | |
Enamine | EN300-7645641-2.5g |
3-chlorothieno[3,2-b]pyridine |
94191-11-4 | 95.0% | 2.5g |
$2351.0 | 2025-03-22 | |
Enamine | EN300-7645641-0.1g |
3-chlorothieno[3,2-b]pyridine |
94191-11-4 | 95.0% | 0.1g |
$1056.0 | 2025-03-22 | |
Chemenu | CM530383-1g |
3-Chlorothieno[3,2-b]pyridine |
94191-11-4 | 97% | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-7645641-1.0g |
3-chlorothieno[3,2-b]pyridine |
94191-11-4 | 95.0% | 1.0g |
$1200.0 | 2025-03-22 | |
Enamine | EN300-7645641-5.0g |
3-chlorothieno[3,2-b]pyridine |
94191-11-4 | 95.0% | 5.0g |
$3479.0 | 2025-03-22 | |
Crysdot LLC | CD11007838-1g |
3-Chlorothieno[3,2-b]pyridine |
94191-11-4 | 97% | 1g |
$462 | 2024-07-19 | |
Crysdot LLC | CD11007838-5g |
3-Chlorothieno[3,2-b]pyridine |
94191-11-4 | 97% | 5g |
$1037 | 2024-07-19 | |
Crysdot LLC | CD11007838-10g |
3-Chlorothieno[3,2-b]pyridine |
94191-11-4 | 97% | 10g |
$1558 | 2024-07-19 |
3-chloro-Thieno[3,2-b]pyridine 関連文献
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
3-chloro-Thieno[3,2-b]pyridineに関する追加情報
3-Chloro-Thieno[3,2-b]pyridine: A Comprehensive Overview
3-Chloro-Thieno[3,2-b]pyridine (CAS No. 94191-11-4) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of thienopyridines, which are fused bicyclic systems combining a thiophene ring with a pyridine ring. The presence of a chlorine substituent at the 3-position introduces unique electronic and structural properties, making it a valuable molecule for various applications.
The synthesis of 3-chloro-thieno[3,2-b]pyridine has been extensively studied, with researchers exploring diverse methodologies to optimize its production. Recent advancements have focused on microwave-assisted synthesis and catalytic processes, which not only enhance reaction efficiency but also reduce environmental impact. For instance, a study published in *Green Chemistry* demonstrated the use of palladium catalysts to achieve high yields of thienopyridine derivatives, including 3-chloro-thieno[3,2-b]pyridine, under mild conditions.
One of the most promising applications of 3-chloro-thieno[3,2-b]pyridine lies in its potential as a building block for advanced materials. Its aromaticity and conjugated system make it an excellent candidate for organic electronics. Research conducted at the University of Cambridge revealed that incorporating thienopyridine derivatives into polymer frameworks significantly improves charge transport properties, paving the way for next-generation organic semiconductors.
In the pharmaceutical industry, 3-chloro-thieno[3,2-b]pyridine has shown potential as a lead compound for drug development. Its ability to interact with biological targets such as kinases and G-protein coupled receptors (GPCRs) has been highlighted in recent studies. A paper in *Journal of Medicinal Chemistry* reported that analogs of thienopyridines exhibit potent inhibitory activity against certain cancer cell lines, suggesting their role in anti-cancer drug design.
The electronic properties of 3-chloro-thieno[3,2-b]pyridine have also been leveraged in optoelectronic devices. By integrating this compound into light-emitting diodes (LEDs), researchers have achieved enhanced luminous efficiency and color purity. A collaborative study between institutions in Japan and Germany demonstrated that thienopyridine-based materials can serve as efficient emitters in organic LEDs (OLEDs), contributing to the development of high-performance display technologies.
From a structural perspective, 3-chloro-thieno[3,2-b]pyridine exhibits a planar geometry due to the aromaticity of its fused rings. This planarity facilitates strong π-π interactions, which are crucial for its applications in materials science. Computational studies using density functional theory (DFT) have provided insights into its electronic structure, revealing that the chlorine substituent modulates the molecule's energy levels, thereby influencing its reactivity and optical properties.
In conclusion, 3-chloro-thieno[3,2-b]pyridine (CAS No. 94191-11-4) is a versatile compound with multifaceted applications across chemistry and materials science. Its unique properties continue to inspire innovative research directions, making it a cornerstone in the development of advanced materials and pharmaceutical agents.
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